molecular formula C7H7F3N2S B13472585 4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

Cat. No.: B13472585
M. Wt: 208.21 g/mol
InChI Key: ZBRNXUGERCNIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C7H7F3N2S It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a thiazole ring

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7F3N2S

Molecular Weight

208.21 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)6(1-2-6)4-3-13-5(11)12-4/h3H,1-2H2,(H2,11,12)

InChI Key

ZBRNXUGERCNIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CSC(=N2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.